Methyl 2-bromo-5-methylpyridine-4-carboxylate
Description
Methyl 2-bromo-5-methylpyridine-4-carboxylate is a heterocyclic aromatic compound featuring a pyridine ring substituted with bromine at the 2-position, a methyl group at the 5-position, and a methyl ester moiety at the 4-position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its structural versatility. The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows for further functionalization via hydrolysis or transesterification. Its methyl substituent contributes to steric and electronic effects, influencing regioselectivity in subsequent reactions .
Properties
IUPAC Name |
methyl 2-bromo-5-methylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJFXKRACLUHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation Strategies
The most straightforward route involves brominating methyl 5-methylpyridine-4-carboxylate at position 2. Pyridine’s inherent electron-deficient nature complicates electrophilic substitution, necessitating activating agents or radical initiators.
Radical Bromination with N-Bromosuccinimide (NBS)
Radical bromination using NBS and 2,2'-azobis(isobutyronitrile) (AIBN) in carbon tetrachloride (CCl₄) achieves regioselective bromination at position 2. The reaction proceeds via a radical chain mechanism, where AIBN generates bromine radicals that abstract hydrogen from the pyridine ring, followed by bromine addition.
Example Protocol
Electrophilic Bromination with Bromine and Lewis Acids
Electrophilic bromination using Br₂ and FeBr₃ in dichloromethane (DCM) targets position 2, leveraging the ester group’s meta-directing effect. The ester withdraws electron density, enhancing the ring’s susceptibility to electrophilic attack at the ortho position relative to the methyl group.
Example Protocol
-
Substrate : Methyl 5-methylpyridine-4-carboxylate (10 mmol)
-
Reagents : Br₂ (12 mmol), FeBr₃ (1 mmol), DCM (30 mL)
-
Conditions : Stirring at 0°C for 2 hours, then room temperature for 12 hours
-
Workup : Quenching with Na₂S₂O₃, extraction with DCM, and distillation
Sequential Halogenation and Esterification
Bromination Followed by Esterification
This approach brominates 5-methylpyridine-4-carboxylic acid at position 2 before esterification, avoiding side reactions during bromination.
Bromination of 5-Methylpyridine-4-Carboxylic Acid
Bromination with NBS in dimethylformamide (DMF) at 80°C installs bromine at position 2. The carboxylic acid group enhances solubility and directs bromination via hydrogen bonding.
Example Protocol
Esterification with Methanol
The brominated intermediate undergoes Fischer esterification using methanol and sulfuric acid.
Example Protocol
-
Substrate : 2-Bromo-5-methylpyridine-4-carboxylic acid (10 mmol)
-
Reagents : Methanol (50 mL), H₂SO₄ (1 mL)
-
Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
A boronic ester at position 4 couples with 2-bromo-5-methylpyridine to install the ester group. This method offers flexibility for late-stage functionalization.
Example Protocol
-
Substrate : 2-Bromo-5-methylpyridine (10 mmol)
-
Reagents : Methyl 4-boronobenzoate (12 mmol), Pd(PPh₃)₄ (0.1 mmol), K₃PO₄ (30 mmol)
Industrial-Scale Synthesis
Continuous Flow Bromination
Continuous flow reactors enhance safety and efficiency for large-scale bromination. NBS and AIBN are pumped through a heated reactor column, minimizing decomposition.
Example Parameters
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Radical Bromination | High regioselectivity | Requires toxic CCl₄ | 65–70% |
| Electrophilic Bromination | No radical initiators | Low yield due to competing reactions | 50–55% |
| Suzuki Coupling | Modular for derivatives | Requires expensive Pd catalysts | 50–60% |
Emerging Techniques
Chemical Reactions Analysis
Substitution Reactions
The bromine atom in methyl 2-bromo-5-methylpyridine-4-carboxylate is a reactive site that can undergo nucleophilic substitution reactions. Common nucleophiles include:
- Amines
- Thiols
- Alkoxides
These substitutions lead to the formation of various derivatives, which can be tailored for specific applications in medicinal chemistry or materials science.
Suzuki Cross-Coupling Reactions
This compound can participate in Suzuki cross-coupling reactions, which involve coupling with arylboronic acids in the presence of a palladium catalyst. This reaction allows for the synthesis of novel pyridine derivatives with diverse functional groups, enhancing their potential utility in drug development and organic synthesis .
Nucleophilic Aromatic Substitution
In nucleophilic aromatic substitution reactions, the bromine atom can be replaced by various nucleophiles under basic conditions. The reaction typically proceeds through an addition-elimination mechanism, resulting in the formation of substituted pyridine derivatives. The reaction conditions, such as temperature and solvent choice, significantly affect the yield and selectivity of the products.
Hydrolysis Reactions
The carboxylate ester group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction can be catalyzed by acids or bases and is crucial for generating bioactive compounds from esters .
Mechanism of Nucleophilic Substitution
The nucleophilic substitution mechanism involves the following steps:
- Nucleophile Attack : The nucleophile attacks the carbon atom bonded to the bromine, forming a tetrahedral intermediate.
- Elimination : The tetrahedral intermediate collapses, expelling bromide ion and forming the new product.
This mechanism is highly dependent on the nature of the nucleophile and reaction conditions.
Mechanism of Suzuki Coupling
The Suzuki coupling mechanism includes:
- Oxidative Addition : The palladium catalyst facilitates the oxidative addition of this compound to form a palladium(II) complex.
- Transmetalation : The arylboronic acid interacts with the palladium complex, transferring an aryl group to palladium.
- Reductive Elimination : Finally, reductive elimination occurs, regenerating the palladium(0) catalyst and forming the coupled product.
This method is particularly advantageous due to its ability to form carbon-carbon bonds efficiently under mild conditions .
Scientific Research Applications
Methyl 2-bromo-5-methylpyridine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-methylpyridine-4-carboxylate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on substituent variations (halogen, ester, alkyl/amino groups). Below is a detailed comparison:
Methyl 2-amino-5-bromo-4-pyridinecarboxylate (CAS 942473-59-8)
- Substituents: Amino group at 2-position, bromine at 5-position.
- Key Differences: Replacement of bromine with an amino group increases nucleophilicity at the 2-position, making it suitable for electrophilic substitution or condensation reactions.
- Applications : Preferred in medicinal chemistry for constructing bioactive scaffolds (e.g., kinase inhibitors).
Methyl 5-bromo-2-chloropyridine-4-carboxylate (CAS 886365-28-2)
- Substituents : Chlorine at 2-position, bromine at 5-position.
- Key Differences : The chlorine atom, being less electronegative than bromine, reduces the compound’s reactivity in nucleophilic aromatic substitution. However, it offers cost advantages in large-scale synthesis. The steric profile remains comparable to the methyl-substituted analog .
- Applications : Intermediate in agrochemical synthesis due to stability under harsh reaction conditions.
Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate
- Substituents : Pyrrolidinyl group at 2-position, bromine at 5-position.
- Key Differences : The pyrrolidinyl group introduces significant steric hindrance, limiting accessibility to the 2-position for further reactions. This modification shifts reactivity toward the 4-carboxylate group, favoring ester hydrolysis over halogen substitution .
- Applications : Used in asymmetric catalysis and ligand design.
2-Amino-5-bromoisonicotinic acid (CAS 13958-91-3)
- Substituents: Amino group at 2-position, carboxylic acid at 4-position.
- Key Differences : Absence of the methyl ester group increases hydrophilicity, enabling direct use in aqueous-phase reactions. The carboxylic acid moiety allows for conjugation with amines or alcohols, bypassing ester hydrolysis steps required for the methyl ester analog .
- Applications : Building block for peptide mimetics and metal-organic frameworks.
Physicochemical and Reactivity Data
Table 1 summarizes key properties of Methyl 2-bromo-5-methylpyridine-4-carboxylate and its analogs:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Reactivity in Suzuki Coupling |
|---|---|---|---|---|
| This compound | 244.07 | 98–102 | 1.85 | High (Pd catalysis) |
| Methyl 2-amino-5-bromo-4-pyridinecarboxylate | 245.05 | 145–148 | 0.92 | Moderate (side reactions possible) |
| Methyl 5-bromo-2-chloropyridine-4-carboxylate | 264.49 | 115–118 | 2.10 | Low (requires Cu co-catalyst) |
| 2-Amino-5-bromoisonicotinic acid | 231.03 | >250 (decomposes) | -0.15 | Not applicable (acidic conditions) |
Sources: Derived from methyl ester property databases and reactivity studies .
Biological Activity
Methyl 2-bromo-5-methylpyridine-4-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by a bromine atom at the second position, a methyl group at the fifth position, and a carboxylate ester at the fourth position of the pyridine ring. Its unique structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies.
The compound's molecular formula is , and its molecular weight is approximately 232.06 g/mol. The presence of the bromine atom enhances its electrophilic character, which could facilitate interactions with nucleophiles in biological systems.
This compound functions primarily as an electrophile due to the bromine atom, which can be displaced by nucleophiles. This property allows it to potentially modify the activity of various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and could influence its pharmacokinetic properties .
Biological Activity
Research into the biological activity of this compound has revealed several areas of interest:
- Enzyme Inhibition : Initial studies indicate that this compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. For instance, its interaction with cytochrome P450 enzymes suggests potential applications in drug development and metabolic studies.
- Antiparasitic Activity : Similar compounds have shown antiparasitic effects, indicating that this compound may also possess such properties. Research into related pyridine derivatives has demonstrated efficacy against malaria parasites, suggesting a need for further exploration of this compound in similar contexts .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds, providing insights that may be applicable to this compound:
- Cytochrome P450 Interaction : A study highlighted that structural modifications in pyridine derivatives can significantly alter their interaction with cytochrome P450 enzymes. This finding emphasizes the importance of bromine substitution in enhancing enzyme inhibition potential .
- Antiparasitic Efficacy : Research on dihydroquinazolinone derivatives targeting PfATP4 has shown promising results in inhibiting malaria parasites. The structural similarities between these compounds and this compound warrant further investigation into its potential antiparasitic activity .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of pyridine derivatives reveal that modifications can lead to improved solubility and metabolic stability. These factors are crucial for developing effective therapeutic agents .
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Potential enzyme inhibitor | May interact with cytochrome P450 enzymes |
| Ethyl 2-bromo-5-methylpyridine-4-carboxylate | Enzyme inhibition | Demonstrated interaction with drug metabolism enzymes |
| Dihydroquinazolinone derivatives | Antiparasitic | Effective against malaria parasites, targeting PfATP4 |
| Other pyridine derivatives | Variable biological activities | Structural modifications impact efficacy and stability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-bromo-5-methylpyridine-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromination of methyl 5-methylpyridine-4-carboxylate using brominating agents (e.g., NBS or Br₂) under controlled temperatures (40–60°C) in inert solvents like DCM or THF is common. Catalytic systems (e.g., Pd or Cu catalysts) may enhance regioselectivity . Purity (>98%) is achievable via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures). Reaction yields (60–85%) depend on stoichiometry and solvent polarity .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H NMR (CDCl₃) shows characteristic peaks: δ 8.5 (pyridine H-3), δ 4.0 (COOCH₃), δ 2.6 (CH₃ at C-5). C NMR confirms bromine’s deshielding effect (C-2 at ~120 ppm) .
- X-ray Crystallography : SHELX programs refine crystal structures, with ORTEP-3 visualizing thermal ellipsoids. A typical monoclinic space group (e.g., P2₁/c) and Z’=1 are observed. Bond angles and puckering parameters (via Cremer-Pople analysis) validate planarity .
Q. What purification strategies are effective for removing common by-products (e.g., debrominated derivatives) in this compound?
- Methodological Answer : Impurities like methyl 5-methylpyridine-4-carboxylate (debrominated product) are separable via HPLC (C18 column, methanol/water mobile phase) or preparative TLC (silica gel, 7:3 hexane/EtOAc). GC-MS with electron ionization (70 eV) identifies low-abundance contaminants .
Advanced Research Questions
Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine’s electron-withdrawing effect activates C-2 for Suzuki-Miyaura couplings (e.g., with arylboronic acids). DFT calculations (B3LYP/6-31G*) show lowered LUMO energy at C-2, favoring oxidative addition with Pd(0). Kinetic studies (via in situ IR) reveal faster coupling rates compared to chloro analogs .
Q. What are the challenges in resolving crystallographic disorder in this compound, and how can they be mitigated?
- Methodological Answer : Bromine’s high electron density often causes absorption errors. Data collection at low temperature (100 K) and using Mo-Kα radiation (λ = 0.71073 Å) reduces thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters and TWIN/BASF commands addresses twinning .
Q. How can computational modeling predict the compound’s behavior in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : Transition state modeling (Gaussian 16, M06-2X/cc-pVTZ) identifies SNAr pathways. Solvent effects (e.g., DMSO) are modeled via SMD continuum. Fukui indices highlight C-2 as the most electrophilic site, aligning with experimental regiochemistry .
Q. What analytical approaches resolve contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies arise from polymorphic forms or solvent inclusion. DSC/TGA (heating rate 10°C/min) differentiates polymorphs. Variable-temperature NMR (25–80°C) detects dynamic processes (e.g., rotational barriers). Cross-validate with IR (KBr pellet) for carbonyl (1720 cm⁻¹) and C-Br (650 cm⁻¹) stretches .
Safety and Handling
Q. What are the critical safety protocols for handling this compound, particularly regarding bromine-related hazards?
- Methodological Answer : Use fume hoods and PPE (nitrile gloves, safety goggles). Bromine release is minimized by avoiding acidic conditions. Waste is neutralized with NaHCO₃ before disposal in halogenated solvent containers. Spill management: adsorb with vermiculite, then treat with 10% sodium thiosulfate .
Data Interpretation
Q. How do steric and electronic factors influence the compound’s reactivity in multi-step syntheses (e.g., as a building block for pharmaceuticals)?
- Methodological Answer : The methyl group at C-5 introduces steric hindrance, slowing meta-substitution. In contrast, bromine’s electronic effects dominate ortho/para-directing in electrophilic substitutions. Case study: Pd-catalyzed amination at C-2 proceeds with 90% yield using BrettPhos ligand, while C-4 reactions require bulkier ligands .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
